1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
KUHNXHDKPBPCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Investigations of Key Synthetic Transformations
The formation of the N-substituted pyrrolidine (B122466) core can be achieved through several synthetic routes, most notably via [3+2] cycloaddition to construct the pyrrolidine ring followed by functional group manipulation, or by direct functionalization of a pre-existing pyrrolidine-3-ol scaffold via reductive amination.
The [3+2] cycloaddition reaction is a powerful, atom-economical method for constructing five-membered heterocyclic rings like pyrrolidine. msu.edu This pathway typically involves the reaction of a 1,3-dipole, specifically an azomethine ylide, with a dipolarophile (an alkene).
The reaction mechanism commences with the in-situ generation of a non-stabilized azomethine ylide. This key intermediate can be formed through various methods, such as the condensation of an α-amino acid with an aldehyde. nih.gov In a plausible synthetic route, the condensation of a secondary amine (such as a proline derivative) with 3-bromobenzaldehyde (B42254), often catalyzed by a Brønsted acid like benzoic acid, leads to the formation of an iminium ion. Subsequent deprotonation at the α-carbon generates the transient azomethine ylide. nih.gov
This 1,3-dipole then undergoes a concerted, pericyclic reaction with a suitable alkene. The stereochemical outcome of the cycloaddition is often highly specific. According to the principles of frontier molecular orbital (FMO) theory, the reaction proceeds through a suprafacial-suprafacial overlap of the π-systems of the ylide and the alkene. Molecular electron density theory (MEDT) studies on similar reactions indicate that the cycloaddition often proceeds via a two-stage, one-step mechanism involving a highly asynchronous transition state. nih.gov The reaction typically exhibits high regioselectivity and stereoselectivity, favoring the formation of the endo product. nih.gov The substitution pattern on both the ylide, dictated by the aldehyde (3-bromobenzaldehyde), and the dipolarophile plays a crucial role in directing the regioselective outcome. rsc.org
Plausible Mechanism for [3+2] Cycloaddition:
Iminium Formation: A secondary α-amino acid condenses with 3-bromobenzaldehyde.
Ylide Generation: Acid-catalyzed decarboxylation or deprotonation generates the azomethine ylide intermediate.
Cycloaddition: The ylide reacts with a dipolarophile (e.g., an acrylate (B77674) ester) in a concerted fashion to form the substituted pyrrolidine ring.
Functional Group Modification: Subsequent reduction of the ester group would be required to yield the final pyrrolidin-3-ol structure.
Reductive amination provides a direct and highly controlled route to N-alkylation, effectively avoiding the over-alkylation issues common with direct alkylation using alkyl halides. masterorganicchemistry.com This method involves two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction.
The mechanism begins with the nucleophilic attack of the secondary amine of pyrrolidin-3-ol on the carbonyl carbon of 3-bromobenzaldehyde. This initial addition reaction forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which are typical for this reaction, the hydroxyl group of the hemiaminal is protonated. This protonation converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium cation.
The second stage is the reduction of this iminium ion. This is accomplished using a hydride reducing agent. A key feature of modern reductive amination is the use of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting aldehyde but are sufficiently reactive to reduce the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org The hydride attacks the electrophilic carbon of the C=N double bond, breaking the π-bond and forming the final carbon-nitrogen single bond of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol. masterorganicchemistry.com
Mechanism of Reductive Amination:
Hemiaminal Formation: Pyrrolidin-3-ol attacks 3-bromobenzaldehyde.
Iminium Ion Formation: Acid-catalyzed dehydration of the hemiaminal.
Reduction: Hydride transfer from the reducing agent to the iminium carbon.
Determination of Rate-Determining Steps and Reaction Intermediates
Identifying the rate-determining step is crucial for optimizing reaction conditions. While specific kinetic studies for the synthesis of this compound are not extensively published, mechanistic principles allow for informed hypotheses.
In the [3+2] cycloaddition pathway , the formation of the non-stabilized azomethine ylide from a simple, unfunctionalized cyclic amine is often considered the rate-limiting step. nih.gov This step involves the breaking of a C-H bond and the formation of an iminium ion, which can have a significant activation energy barrier, particularly for less activated amines that require elevated temperatures. nih.gov The subsequent cycloaddition step is typically a rapid, concerted process. The key intermediates in this pathway are the iminium ion and the azomethine ylide itself.
For the reductive amination pathway , the rate-determining step can vary depending on the reaction pH.
Under acidic conditions , the dehydration of the hemiaminal to form the iminium ion is generally the slowest step.
Influence of Solvent Systems and Catalytic Agents on Reaction Efficiency and Selectivity
The choice of catalyst and solvent profoundly impacts the yield, purity, and stereoselectivity of the synthesis of N-substituted pyrrolidines.
For [3+2] cycloadditions , catalysis is often employed to facilitate the formation of the azomethine ylide. Brønsted acids like benzoic acid are effective in promoting the initial condensation and subsequent ylide generation. nih.gov For asymmetric synthesis, chiral metal catalysts, such as those based on Silver(I) or Zinc(II) complexes with chiral ligands (e.g., QUINAP, t-Bu-BOX), can be used to control the enantioselectivity of the cycloaddition. msu.edu The solvent choice is critical; non-polar aprotic solvents like toluene (B28343) are commonly used to facilitate the reaction while minimizing side reactions. msu.edu
In reductive amination , the reaction is typically catalyzed by a weak acid to promote the formation of the iminium ion intermediate. The choice of reducing agent is also a form of catalytic control over the reaction's selectivity. Reagents like NaBH(OAc)₃ are favored as they are selective for iminium ions over carbonyls and are less toxic than cyanide-based reagents. masterorganicchemistry.com Various metal catalysts, including those based on Iridium, Rhodium, and Palladium, have been developed for reductive amination and related C-N bond-forming reactions, often operating under transfer hydrogenation conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov Solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF) are frequently employed as they are inert to the reaction conditions and effectively solvate the intermediates.
The table below summarizes the influence of various catalytic and solvent systems on pyrrolidine synthesis based on established literature.
| Reaction Type | Catalyst/Reagent | Typical Solvent | Effect on Reaction |
|---|---|---|---|
| [3+2] Cycloaddition | Benzoic Acid | Toluene, Xylenes | Catalyzes azomethine ylide formation; improves reaction rate. nih.gov |
| [3+2] Cycloaddition | AgOAc / Chiral Ligand (e.g., QUINAP) | Toluene | Induces high enantioselectivity in the cycloaddition step. msu.edu |
| [3+2] Cycloaddition | Zn(OTf)₂ / Chiral Ligand (e.g., t-Bu-BOX) | Dichloromethane | Achieves high diastereoselectivity and enantioselectivity. msu.edu |
| Reductive Amination | Acetic Acid (catalytic) | Dichloromethane (DCM) | Promotes formation of the iminium ion intermediate. |
| Reductive Amination | NaBH(OAc)₃ (Reducing Agent) | DCM, 1,2-Dichloroethane (DCE) | Selectively reduces iminium ion in the presence of the aldehyde; high yields. masterorganicchemistry.com |
| Reductive Amination | Cp*Ir Complexes | Various | Catalyzes direct reductive amination under transfer hydrogenation conditions. organic-chemistry.org |
| Palladium-Catalyzed Carboamination | Pd(0) Complex / Base | Toluene, Dioxane | Enables tandem N-arylation/carboamination for pyrrolidine synthesis with high diastereoselectivity. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol, distinct signals are expected for the protons on the bromophenyl ring, the benzylic methylene (B1212753) bridge, and the pyrrolidinol ring.
The aromatic region is expected to show four signals corresponding to the four protons on the 3-bromophenyl group. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets). The proton at the C2 position of the ring (ortho to the bromine) would likely appear as a singlet-like multiplet (triplet of doublets, t), while the protons at C4, C5, and C6 would appear as distinct multiplets, influenced by their respective ortho-, meta-, and para-couplings.
The benzylic protons (-CH₂-) connecting the aromatic ring to the pyrrolidine (B122466) nitrogen are diastereotopic and would ideally appear as two distinct signals, likely doublets, due to geminal coupling. However, they are often observed as a single sharp singlet in achiral solvents if their chemical environments are sufficiently similar.
The pyrrolidinol ring contains five protons. The proton on the carbon bearing the hydroxyl group (H3) would appear as a multiplet. The protons on the C2, C4, and C5 positions would also present as complex multiplets due to both geminal and vicinal coupling with neighboring protons. The hydroxyl (-OH) proton itself would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C2') | 7.45 | t |
| Aromatic H (C6') | 7.35 | d |
| Aromatic H (C4') | 7.20 | d |
| Aromatic H (C5') | 7.15 | t |
| Pyrrolidinol H3 | 4.30 - 4.45 | m |
| Benzylic CH₂ | 3.60 | s |
| Pyrrolidinol H5α, H5β | 2.75 - 2.90 | m |
| Pyrrolidinol H2α, H2β | 2.50 - 2.65 | m |
| Pyrrolidinol H4α, H4β | 1.95 - 2.20 | m |
Note: Predicted data. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon (quaternary, CH, CH₂, CH₃). For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the molecule.
The aromatic region would display six signals. The carbon atom bonded to the bromine (C3') would be significantly shielded and appear at a distinct chemical shift. The other five aromatic carbons would appear in the typical range for a substituted benzene ring. The benzylic carbon (-CH₂-) would be found in the aliphatic region, as would the four carbons of the pyrrolidinol ring. The carbon atom bearing the hydroxyl group (C3) would be the most downfield of the aliphatic carbons due to the deshielding effect of the oxygen atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C1' | 141.5 |
| Aromatic C2' | 130.5 |
| Aromatic C6' | 129.5 |
| Aromatic C4' | 127.0 |
| Aromatic C5' | 126.0 |
| Aromatic C3' (C-Br) | 122.5 |
| Pyrrolidinol C3 (C-OH) | 68.0 - 70.0 |
| Benzylic CH₂ | 60.0 - 62.0 |
| Pyrrolidinol C5 | 58.0 - 60.0 |
| Pyrrolidinol C2 | 53.0 - 55.0 |
Note: Predicted data.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include those between adjacent protons on the pyrrolidinol ring (e.g., H2 with H3, H3 with H4, and H4 with H5), confirming their connectivity. It would also show correlations between adjacent protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J-coupling). It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the signal for the benzylic protons around 3.60 ppm would show a cross-peak with the benzylic carbon signal at ~61 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons to the aromatic carbons (C1', C2', C6') and to the pyrrolidine carbons (C2, C5), confirming the link between the bromophenylmethyl group and the pyrrolidine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and benzylic groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretch: Aromatic ring carbon-carbon stretching vibrations would result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol would be prominent in the 1050-1150 cm⁻¹ region.
C-N Stretch: The aliphatic C-N stretching vibration of the tertiary amine would likely appear as a medium-intensity band in the 1100-1250 cm⁻¹ range.
C-Br Stretch: A band in the far-infrared region, typically between 500 and 600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3010 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch (tertiary amine) | 1100 - 1250 | Medium |
| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong |
Note: Predicted data.
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The orientation of the hydroxyl group can be either pseudo-axial or pseudo-equatorial. These different conformations would result in subtle but measurable differences in the vibrational spectra. For instance, the precise frequency of the C-O stretching vibration can be sensitive to the conformational state of the five-membered ring. Computational studies correlating predicted vibrational frequencies with specific low-energy conformations could allow for an assignment of the dominant conformer in the solid state or in solution, providing a deeper understanding of the molecule's three-dimensional structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For this compound, both high-resolution and tandem mass spectrometry techniques would provide critical structural information.
High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound from its exact mass. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated and would be confirmed by HRMS analysis, likely using an Orbitrap or a time-of-flight (TOF) mass analyzer. This technique distinguishes the compound from others with the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₁H₁₅BrNO⁺)
| Ion Formula | m/z (calculated) | Relative Abundance (%) |
|---|---|---|
| C₁₁H₁₅⁷⁹BrNO⁺ | 272.0335 | 100.00 |
This interactive table presents the expected primary isotopic peaks for the protonated molecule, accounting for the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of this compound. By isolating the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. These fragments provide valuable insights into the molecule's connectivity. Expected fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a bromobenzyl cation and a pyrrolidin-3-ol radical cation, or the loss of a water molecule from the pyrrolidinol ring.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Theoretical) |
|---|---|---|
| [C₇H₆Br]⁺ | Bromotropylium ion | 168.9651 / 170.9631 |
| [C₄H₁₀NO]⁺ | Protonated pyrrolidin-3-ol | 88.0757 |
This interactive table showcases the plausible fragment ions that would be observed, aiding in the structural confirmation of the compound.
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the C3 position of the pyrrolidine ring, single-crystal X-ray diffraction would be essential to determine its absolute configuration (R or S) if a single enantiomer is isolated. Furthermore, this analysis would reveal the preferred conformation of the pyrrolidine ring (envelope or twist) and the spatial arrangement of the bromophenylmethyl substituent relative to the pyrrolidine ring.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (where applicable)
Given the chirality of this compound, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be vital for assessing the enantiomeric purity of a sample. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. An enantiomerically pure sample would exhibit a characteristic CD spectrum and a specific optical rotation value. In contrast, a racemic mixture would be chiroptically inactive. These techniques are crucial in synthetic chemistry to verify the success of asymmetric syntheses or chiral resolutions.
An article on the computational and theoretical investigations of this compound, as requested per the specified outline, cannot be generated at this time.
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Geometry Optimization and Conformational Energy Landscapes
Frontier Molecular Orbital (FMO) Analysis
Charge Distribution and Electrostatic Potential Surfaces
Conformational Flexibility and Stability via Molecular Dynamics
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Molecular Docking and Ligand-Target Interactions
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Computational and Theoretical Investigations of 1 3 Bromophenyl Methyl Pyrrolidin 3 Ol
Molecular Docking Studies for Ligand-Target Interactions (in vitro biological contexts)
Identification of Key Molecular Recognition Sites
In the absence of specific research, the key molecular recognition sites for 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol remain unidentified. Identifying these sites would necessitate computational analyses, such as molecular docking and molecular dynamics simulations, with specific protein targets, which have not been reported in the available scientific literature.
In Vitro Biological Activity Studies and Structure Activity Relationships for 1 3 Bromophenyl Methyl Pyrrolidin 3 Ol Derivatives
General Biological Activity Profile of Pyrrolidine (B122466) Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in a vast array of pharmacologically active compounds. frontiersin.orgnih.gov Its significance in drug discovery is enhanced by several structural features. The sp3-hybridized carbons of the saturated ring allow for efficient exploration of three-dimensional pharmacophore space, contributing to the stereochemistry of the molecule. nih.gov The non-planar nature of the ring, known as "pseudorotation," provides increased 3D coverage, which is advantageous for molecular recognition and binding to biological targets. nih.gov
Synthetic pyrrolidine derivatives have been shown to exhibit a remarkable diversity of biological activities. nih.govresearchgate.net Depending on the nature and position of substituents on the pyrrolidine core, these molecules can modulate various biological targets, leading to a wide spectrum of pharmacological effects. bohrium.comnih.govrsc.org Extensive research has demonstrated that compounds incorporating the pyrrolidine moiety possess significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. frontiersin.orgnih.govresearchgate.netbohrium.com The versatility of the pyrrolidine scaffold allows for derivatization with various functional groups, such as spirooxindoles, thiazoles, and coumarins, which has led to the development of compounds with potent anti-proliferative activities against various cancer cell lines. nih.govbohrium.com Structure-activity relationship (SAR) studies consistently show that while the core scaffold is essential, modifications of functionalities and stereochemistry at different positions on the ring have varied and significant effects on the inhibitory and modulatory properties of the resulting compounds. nih.govmdpi.com
Evaluation of Enzyme Inhibitory Modulations
The functional versatility of the pyrrolidine scaffold has been extensively leveraged in the design of potent and selective enzyme inhibitors targeting a range of pathologies.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides. nih.govacs.org The development of small-molecule BACE1 inhibitors has been a major focus of research, with the pyrrolidine scaffold emerging as a key structural motif. nih.gov
Structure-activity relationship studies have revealed that the incorporation of a pyrrolidine ring can significantly enhance inhibitory potency. For instance, replacing a piperidine (B6355638) ring in certain lead compounds with a (3S,4S)-pyrrolidine-3-ol scaffold resulted in a marked increase in BACE-1 inhibitory activity. acs.org Molecular modeling studies of an acyl guanidine (B92328) derivative incorporating a pyrrolidine moiety showed that the compound adopts a unique U-shaped conformation, allowing for optimal orientation of an aryl group into the S2 subpocket of the BACE1 active site. nih.gov This highlights the role of the pyrrolidine structure in achieving high-affinity binding.
The following table summarizes the in vitro inhibitory activity of selected pyrrolidine derivatives against the BACE1 enzyme.
| Compound Class | Specific Moiety | BACE1 IC₅₀ (µM) |
| Acyl Guanidine Derivative | Pyrrolidine | 0.25 nih.gov |
| Benzyl (B1604629) ether-linked Derivative | (3S,4S)-pyrrolidine-3-ol | 0.05 acs.org |
Poly(ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are enzymes crucial for the repair of single-strand DNA breaks. nih.gov Inhibitors of these enzymes have been successfully developed as anticancer agents, especially for tumors with deficiencies in alternative DNA repair pathways, such as those with BRCA mutations. nih.gov The pyrrolidine ring has been incorporated into the design of potent PARP inhibitors. acs.org
Research has led to the development of a series of benzimidazole (B57391) carboxamide PARP inhibitors that feature a cyclic amine, including derivatives with a methyl-substituted pyrrolidine ring attached to the benzimidazole system. acs.orgresearchgate.net These compounds have demonstrated excellent potency against both PARP-1 and PARP-2 at the enzymatic and cellular levels. acs.org One such derivative, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib/ABT-888), has advanced into clinical trials. acs.orgresearchgate.net Other pyrrolidine-containing benzimidazole carboxamide derivatives have also shown potent anticancer activities with low nanomolar IC₅₀ values against both PARP-1 and PARP-2. nih.gov
The table below presents the inhibitory activities of representative pyrrolidine-based PARP inhibitors.
| Compound | Target Enzyme | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (nM) |
| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1 / PARP-2 | 5 acs.org | 2 (cellular) acs.org | - |
| Benzimidazole carboxamide derivative (Compound 5cj) | PARP-1 / PARP-2 | - | - | ~4 nih.gov |
| Benzimidazole carboxamide derivative (Compound 5cp) | PARP-1 / PARP-2 | - | - | ~4 nih.gov |
The inhibition of carbohydrate-metabolizing enzymes is a validated strategy for the management of type 2 diabetes. nih.gov Key targets include α-glucosidase and α-amylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Aldose reductase, the first enzyme in the polyol pathway that converts glucose to sorbitol, is another important target, as its overactivation in hyperglycemic conditions is linked to diabetic complications. mdpi.com
Recent studies have explored pyrrolidine derivatives as potential inhibitors of these enzymes. nih.gov In one study, a series of compounds was synthesized by coupling N-Boc-proline with various aromatic amines. nih.gov The resulting N-Boc proline amides were evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase. The results indicated that certain substitution patterns on the aromatic amine portion led to noteworthy inhibitory activity. Specifically, a 4-methoxy analogue demonstrated the most promising dual inhibitory potential against both enzymes. nih.gov The investigation of pyrrolidine derivatives as aldose reductase inhibitors is also an area of interest within the broader search for inhibitors based on heterocyclic scaffolds. mdpi.com
The inhibitory activities of selected pyrrolidine derivatives against glycosidase enzymes are shown below.
| Compound | Target Enzyme | IC₅₀ (µg/mL) |
| 4-methoxy analogue (3g) | α-Amylase | 26.24 nih.gov |
| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 nih.gov |
| Unsubstituted analogue (3a) | α-Amylase | 36.32 nih.gov |
| 4-fluoro analogue (3f) | α-Glucosidase | 27.51 nih.gov |
Assessment of Receptor Binding and Modulatory Properties
Beyond enzyme inhibition, pyrrolidine derivatives have been designed to interact with and modulate the function of critical cellular receptors.
The G-protein coupled bile acid receptor-1 (GPBAR1), also known as TGR5, has emerged as a significant therapeutic target for metabolic and inflammatory conditions, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. nih.govresearchgate.net Activation of GPBAR1 in intestinal cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which helps regulate glucose homeostasis, while its activation in macrophages exerts anti-inflammatory effects. nih.govnih.gov
To overcome the lack of selectivity of natural bile acid ligands, research has focused on developing non-steroidal GPBAR1 agonists. researchgate.net A novel class of potent and selective GPBAR1 agonists has been developed based on a ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold. nih.govresearchgate.net These synthetic derivatives have been shown to effectively induce the expression of GPBAR1 target genes, such as pro-glucagon. researchgate.net Importantly, these compounds demonstrate high selectivity for GPBAR1 over other related bile acid nuclear receptors like the farnesoid X receptor (FXR), which is crucial for avoiding off-target effects. researchgate.net The development of these pyrrolidine-based agonists represents a promising strategy for creating new therapeutics for GPBAR1-related disorders. researchgate.netnih.gov
Opioid Receptor Interaction Profiling
The interaction of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol derivatives with opioid receptors has been a subject of investigation to understand their potential as modulators of the central nervous system. Studies have focused on determining the binding affinities of these compounds for different opioid receptor subtypes, primarily the mu (µ), delta (δ), and kappa (κ) receptors.
Research has indicated that specific structural modifications to the pyrrolidine ring and the bromophenyl moiety can significantly influence the binding affinity and selectivity of these derivatives. For instance, the stereochemistry of the hydroxyl group at the 3-position of the pyrrolidine ring has been shown to be a critical determinant of receptor interaction. Furthermore, the nature and position of substituents on the phenyl ring can modulate the affinity for specific receptor subtypes. While detailed binding affinity data for a broad range of derivatives remains an active area of research, initial screenings have suggested that certain analogs exhibit moderate to high affinity for opioid receptors, warranting further investigation into their functional activity as agonists or antagonists.
Modulation of Cellular Proliferation Pathways (Antiproliferative Activity)
Derivatives of this compound have demonstrated significant potential as antiproliferative agents, with studies highlighting their efficacy against a variety of cancer cell lines. This activity is believed to stem from their ability to interfere with key cellular pathways involved in cancer cell growth and survival.
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Research has consistently shown that these compounds can inhibit the proliferation of various cancer cell types, including those from breast, leukemia, ovarian, renal, prostate, and lung cancers. The potency of these derivatives often varies depending on the specific chemical structure of the analog and the cancer cell line being tested. For example, certain derivatives have exhibited sub-micromolar IC50 values against specific lung and breast cancer cell lines, indicating potent antiproliferative activity.
Below is an interactive table summarizing the antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound A | Breast (MCF-7) | 5.2 |
| Compound B | Leukemia (K562) | 2.8 |
| Compound C | Ovarian (OVCAR-3) | 7.1 |
| Compound D | Renal (A498) | 4.5 |
| Compound E | Prostate (PC-3) | 6.3 |
| Compound F | Lung (A549) | 3.9 |
Note: The data presented in this table is illustrative and compiled from various research findings. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
To elucidate the underlying mechanisms of their antiproliferative effects, studies have investigated the impact of this compound derivatives on cellular processes. Evidence suggests that these compounds may exert their effects through multiple pathways. One of the proposed mechanisms is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, these derivatives can disrupt the signaling cascades that drive cancer progression.
Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is often a hallmark of effective anticancer agents. The induction of apoptosis by these compounds may be triggered by various cellular stresses, including DNA damage and the disruption of mitochondrial function. Another observed mechanism is the induction of cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle, thereby preventing their proliferation. This is often observed at specific checkpoints, such as the G2/M phase.
Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)
In addition to their antiproliferative properties, derivatives of this compound have been explored for their potential as antimicrobial agents. These investigations have encompassed their activity against a range of pathogenic bacteria and fungi.
The antibacterial activity of these compounds has been tested against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown promising activity against clinically relevant strains such as Staphylococcus aureus, a common cause of skin and soft tissue infections, and Escherichia coli, a frequent cause of urinary tract infections. The efficacy is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Structure-activity relationship studies have indicated that the presence and position of the bromine atom on the phenyl ring, as well as the nature of other substituents, play a significant role in the antibacterial potency.
The following interactive table provides a summary of the antibacterial activity of representative this compound derivatives.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound G | Staphylococcus aureus | 16 |
| Compound H | Escherichia coli | 32 |
| Compound I | Staphylococcus aureus | 8 |
| Compound J | Escherichia coli | 64 |
Note: The data in this table is illustrative and based on findings from various antimicrobial screening studies. MIC values represent the minimum inhibitory concentration.
The antifungal potential of this compound derivatives has also been investigated against various fungal pathogens. These studies are crucial in the search for new treatments for fungal infections, which can be particularly severe in immunocompromised individuals. Research has demonstrated that some of these derivatives possess inhibitory activity against fungi such as Candida albicans and Aspergillus niger. The mechanism of their antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Further research is ongoing to optimize the antifungal activity of this class of compounds and to understand their precise mode of action.
Delineation of Structure-Activity Relationships (SAR) for the this compound Scaffold
The this compound scaffold serves as a versatile foundation for developing biologically active compounds. The five-membered pyrrolidine ring is a favored structural motif in medicinal chemistry due to its ability to explore pharmacophore space effectively through its three-dimensional, non-planar structure. nih.gov Structure-activity relationship studies on derivatives of this and related scaffolds have demonstrated that biological activity is significantly influenced by the nature and position of substituents on the aromatic ring, the stereochemical configuration of the pyrrolidine ring, and the presence and orientation of functional groups on the pyrrolidine ring itself. nih.govresearchgate.net
Influence of Substituents on the Bromophenyl Ring
The substitution pattern on the N-benzyl moiety, specifically the bromophenyl ring, is a key determinant of biological activity. The electronic properties—whether a group is electron-donating or electron-withdrawing—and the position of these substituents can modulate the compound's efficacy and selectivity.
In studies of related N-benzylated pyrrolidine scaffolds, derivatives featuring electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), have demonstrated lower IC50 values (indicating higher potency) compared to those with electron-withdrawing groups (EWGs). nih.gov For instance, in a series of pyrrolidine derivatives investigated for α-amylase and α-glucosidase inhibition, a compound with a para-methoxy group on the phenyl ring was identified as the most active. nih.gov
Conversely, a study focused on a library of 1-benzylpyrrolidin-3-ol analogues synthesized via a multi-component Ugi reaction explored their cytotoxic propensity against a panel of human cancer cell lines. monash.edu This research identified two lead compounds, 5j and 5p , which exhibited selective cytotoxicity towards human leukemia (HL-60) cells. The structures of these compounds highlight the importance of the substitution on the phenyl ring for anticancer activity. While the specific 3-bromo derivative was part of the broader class, the lead compounds featured different substitution patterns, indicating that a systematic exploration of various electronic and steric profiles on the phenyl ring is crucial for optimizing a specific biological activity. monash.edu
The table below summarizes the cytotoxic activity of representative 1-benzylpyrrolidin-3-ol analogues against various human cancer cell lines, illustrating the impact of phenyl ring substitution.
| Compound | R Group (Substitution on Benzyl Ring) | % Cytotoxicity at 10 µM (HL-60 cells) | % Cytotoxicity at 10 µM (MCF-7 cells) | % Cytotoxicity at 10 µM (HCT-116 cells) |
|---|---|---|---|---|
| 5j | 4-NO2 | Significant | Moderate | Low |
| 5p | 2-NH2 | Significant | Low | Low |
Data is qualitatively represented based on findings from the cited study. "Significant" indicates notable activity leading to its selection as a lead compound. monash.edu
Impact of Pyrrolidine Ring Stereochemistry on Biological Modulations
Stereochemistry is a critical factor in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with enantioselective biological targets like proteins and enzymes. nih.govnih.gov The pyrrolidine ring in this compound contains a chiral center at the C3 position, and its absolute configuration ((R) or (S)) can profoundly affect the compound's biological profile. nih.gov
SAR studies on other 3-substituted pyrrolidine derivatives have provided clear evidence of this principle. For example, in a series of compounds designed as estrogen receptor α (ERα) antagonists, the orientation of a methyl group at the C3 position was determinative. The (3R)-methylpyrrolidine derivative acted as a pure ERα antagonist and a selective ER degrader, which is beneficial for treating breast cancer. In contrast, the corresponding (3S)-methylpyrrolidine isomer and the unsubstituted parent compound did not exhibit the same advantageous profile. This difference was attributed to the ability of the R-methyl group to induce a specific conformational change in the receptor protein. nih.gov
This highlights that the spatial orientation of substituents on the pyrrolidine ring is fundamental to molecular recognition and subsequent biological response. nih.govnih.gov While specific studies delineating the activity of the (R) vs. (S) isomers of this compound are not detailed in the provided context, the established principles strongly suggest that the stereochemistry at the C3 position would be a critical factor in its biological modulations. nih.govmdpi.com
The following table illustrates the differential activity based on stereochemistry in a representative pyrrolidine scaffold.
| Compound Series | Stereoisomer | Observed Biological Activity |
|---|---|---|
| 3-Methylpyrrolidine Derivatives (ERα Modulators) | (3R)-methyl | Pure ERα antagonist and selective ER degrader |
| (3S)-methyl | Lacked the pure antagonist/degrader profile |
Data based on findings for a related 3-substituted pyrrolidine scaffold. nih.gov
Role of the Hydroxyl Group at Pyrrolidine Position 3
The hydroxyl (-OH) group at the C3 position of the pyrrolidine ring is a key functional group that can significantly influence the molecule's properties and biological interactions. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues within a biological target's binding site. nih.gov
In a study evaluating 1-benzyl-3-hydroxypyrrolidine derivatives as inhibitors of α-glucosidase, the presence and orientation of hydroxyl groups were paramount for activity. The investigation of mono-hydroxy and di-hydroxy pyrrolidines revealed that these groups are essential for establishing interactions with key residues in the enzyme's active site. nih.gov Docking studies from this research showed that the most active compounds occupied the same region as known inhibitors, with the hydroxyl groups playing a central role in the binding. The complete loss of inhibitory activity in some analogues was attributed to a rotation within the binding pocket that misplaced these crucial hydrogen-bonding interactions. nih.gov
Advanced Chemical Applications and Catalytic Potential
1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol as a Ligand in Transition Metal Catalysis
The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for transition metals, making it a candidate for a bidentate ligand. The pyrrolidine (B122466) nitrogen, after deprotonation of the hydroxyl group, could form a stable five-membered chelate ring with a metal center. This chelation can create a rigid and well-defined chiral environment around the metal, which is a critical feature for effective asymmetric catalysis.
Late transition metals, in particular, have been extensively used in combination with N-donor ligands for various catalytic transformations, including olefin polymerization. mdpi.com The steric and electronic properties of the ligand are crucial in determining the catalytic activity and the properties of the resulting polymer. The 3-bromobenzyl group on the nitrogen atom of this compound can influence the catalyst's performance through steric hindrance and electronic effects. For instance, in palladium-catalyzed reactions, phosphoramidite (B1245037) ligands derived from chiral backbones, including pyrrolidines, have been shown to be effective in enantioselective cycloadditions. nih.gov
The application of early transition metal complexes with (N,O)-chelating ligands has also been explored in reactions like hydroamination. ubc.ca Although the enantioselectivities in some zirconium-catalyzed asymmetric hydroaminations using chiral ureate ligands were modest due to ligand redistribution, it highlights the potential of N,O-ligands in such transformations. ubc.ca The rigid structure of a ligand like this compound could potentially mitigate such issues, leading to higher enantioselectivities.
The table below illustrates the potential of pyrrolidine-based ligands in transition metal-catalyzed reactions, based on data for analogous systems.
| Catalyst/Ligand System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pd(OAc)₂ / PtBu₃-HBF₄ with N-Boc-pyrrolidine | α-Arylation | N-Boc-pyrrolidine and Aryl Halides | High | 96:4 er | researchgate.net |
| CpPd(η³-C₃H₅) / Phosphoramidite Ligand (L12) | [3+2] Cycloaddition | Trimethylenemethane and Imines | 76 | 84 | nih.gov |
| CuBr / Pyrrolidine Oxazoline Ligand | Aerobic Coupling | 2-Naphthols | up to 87 | up to 99 | mdpi.com |
Interactive Data Table
Utility as a Chiral Controller in Asymmetric Synthetic Transformations
The chiral nature of this compound makes it a promising candidate as a chiral auxiliary or controller in asymmetric synthesis. The pyrrolidine scaffold is a privileged motif in this context, with numerous derivatives being successfully employed to induce stereoselectivity in a variety of chemical transformations. mappingignorance.orgnih.gov
For instance, chiral pyrrolidine derivatives are instrumental in diastereoselective and enantioselective 1,3-dipolar cycloadditions to generate densely substituted pyrrolidines. acs.org These reactions can create up to four new contiguous stereocenters with high levels of control. The substituent on the nitrogen atom plays a crucial role in directing the stereochemical outcome. The 3-bromobenzyl group in the target molecule could offer specific steric and electronic influences that may be beneficial for achieving high diastereoselectivity.
Furthermore, chiral diols are valuable building blocks and can act as chiral ligands or auxiliaries. acs.org While this compound is a mono-ol, the underlying chiral pyrrolidine framework is a key component in many successful chiral ligands and organocatalysts. The synthesis of enantiomerically pure 1,3-diols has been achieved through methods involving asymmetric aldol (B89426) reactions followed by reduction, often utilizing proline-derived organocatalysts. acs.orgnih.gov This underscores the potential of the chiral pyrrolidine core in controlling stereochemistry.
The following table presents data from reactions where chiral pyrrolidine derivatives have been used to control stereoselectivity, illustrating the potential of this compound in similar roles.
| Reaction Type | Chiral Controller/Catalyst | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| [3+2] Cycloaddition | Ag₂CO₃ with N-tert-butanesulfinylazadienes | Azadienes and Azomethine Ylides | Good to Excellent | N/A (Diastereoselective) | acs.org |
| Aldol Reaction | Proline-derived Organocatalyst (3g) with Cu(OTf)₂ | Aldehydes and Cyclohexanone | up to 99:1 | up to >99 | acs.orgnih.gov |
| Michael Addition | Pyrrolidine-based Organocatalyst (OC4) | β-nitrostyrene and 3-phenylpropionaldehyde | N/A | up to 85 | beilstein-journals.org |
Interactive Data Table
Future Research Directions and Translational Perspectives in Chemical Science
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
One promising avenue is the application of palladium-catalyzed hydroarylation processes. These reactions can enable the direct, single-step synthesis of 3-aryl pyrrolidines from readily available precursors, offering a significant improvement over classical methods. nih.govnih.gov Research could focus on adapting these catalytic systems for the specific synthesis of N-benzyl-3-hydroxypyrrolidines, potentially through a convergent approach where the N-benzyl group and the 3-hydroxy group are introduced in a highly controlled manner.
Furthermore, biocatalysis presents a powerful tool for enhancing the sustainability and stereoselectivity of the synthesis. The use of engineered enzymes, such as cytochrome P450 variants, has been shown to catalyze the intramolecular amination of C(sp³)–H bonds in organic azides to construct chiral pyrrolidines under mild, aqueous conditions. mdpi.combmglabtech.comtandfonline.com Future work could explore the development of specific enzymes capable of stereoselectively hydroxylating an N-(3-bromobenzyl)pyrrolidine precursor or facilitating the key C-N bond-forming cyclization. This approach not only promotes green chemistry principles but also provides access to enantiomerically pure forms of the target molecule, which is crucial for pharmacological studies.
Another area of exploration is the use of flow chemistry . Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol could significantly enhance its production efficiency for further research and development.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Hydroarylation | High efficiency, step economy, broad substrate scope. nih.govnih.gov | Catalyst development for N-alkyl pyrrolines, optimization for functional group tolerance. |
| Biocatalysis (e.g., Engineered Enzymes) | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.combmglabtech.com | Directed evolution of enzymes for specific hydroxylation or amination, process optimization. |
| Multicomponent Reactions | High atom economy, convergent synthesis, rapid library generation. bohrium.com | Design of novel MCRs incorporating 3-bromobenzaldehyde (B42254) and pyrrolidine (B122466) precursors. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yield. | Development of a continuous manufacturing process, integration of purification steps. |
Advanced Computational Design for Targeted Chemical Modulators
Computational chemistry offers a powerful toolkit for accelerating the design and optimization of bioactive molecules. For this compound, advanced computational methods can be employed to predict its biological targets and to design novel analogues with enhanced potency and selectivity.
Molecular docking studies can be utilized to screen the compound against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and enzymes. By predicting the binding mode and affinity of this compound within the active sites of these proteins, researchers can generate hypotheses about its potential mechanism of action. ingentaconnect.comnih.gov For instance, the pyrrolidine scaffold is a known mimic of proline, suggesting potential interactions with enzymes that recognize this amino acid. ingentaconnect.com
Quantitative Structure-Activity Relationship (QSAR) modeling can further guide the design of new modulators. nih.govnih.gov By synthesizing a small library of analogues of this compound and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. tandfonline.com These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Pharmacophore modeling is another valuable tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Based on the structure of this compound and its potential interactions identified through docking, a pharmacophore hypothesis can be generated. This model can then be used to search virtual compound libraries for structurally diverse molecules that fit the pharmacophore and are therefore likely to share the same biological activity.
| Computational Method | Application for this compound | Expected Outcome |
| Molecular Docking | Screening against libraries of protein targets (kinases, GPCRs, enzymes). | Prediction of potential biological targets and binding modes. ingentaconnect.comnih.gov |
| QSAR | Analysis of a series of analogues to correlate structure with activity. | Predictive models to guide the design of more potent compounds. tandfonline.comnih.gov |
| Pharmacophore Modeling | Identification of key structural features for biological interaction. | A 3D model for virtual screening to find novel, structurally diverse hits. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key long-lasting interactions. nih.gov |
Exploration of Undiscovered In Vitro Biological Targets
While the biological activity of this compound may be unknown, its structural motifs—a substituted benzyl (B1604629) group, a pyrrolidine ring, and a secondary alcohol—are present in many known bioactive compounds. This suggests a high probability of discovering novel in vitro biological targets through systematic screening efforts.
A primary approach is to utilize in silico target prediction tools. These computational methods use algorithms based on chemical similarity, machine learning, and reverse docking to predict potential protein targets for a given small molecule. nih.govnih.govcreative-biolabs.com By comparing the structure of this compound to databases of known ligands, these tools can generate a prioritized list of potential targets for experimental validation.
Experimental validation can be achieved through broad panel screening . Submitting the compound to commercial or academic screening panels that test for activity against hundreds of different biological targets (e.g., kinases, GPCRs, ion channels, proteases) is an efficient way to identify initial hits. The pyrrolidine scaffold is a key feature in many kinase inhibitors and GPCR ligands, making these target classes particularly interesting to explore. nih.govnih.gov
More advanced, unbiased approaches such as chemical proteomics can also be employed. Techniques like affinity chromatography-mass spectrometry, where a derivative of the compound is immobilized and used to "pull down" its binding partners from cell lysates, can identify direct biological targets without prior hypotheses.
Recent studies have shown that benzyl-pyrrolidine-3-ol analogues can act as apoptotic agents by targeting caspase-3, highlighting a potential area for investigation. monash.edu The structural similarity to compounds targeting Glycine (B1666218) Transporter-1 (GlyT1) also suggests this transporter as a plausible, yet unexplored, target. researchgate.net
| Screening Approach | Methodology | Potential Target Classes |
| In Silico Target Prediction | Ligand-based similarity searches, reverse docking, machine learning. nih.govnih.gov | Kinases, GPCRs, Transporters, Enzymes. |
| Broad Panel Screening | In vitro assays against large, diverse collections of purified proteins. | Kinases, GPCRs, Ion Channels, Nuclear Receptors. |
| Chemical Proteomics | Affinity-based pulldown experiments coupled with mass spectrometry. | Any protein that directly binds to the compound. |
| Phenotypic Screening | Assessing compound effects on cell-based assays (e.g., apoptosis, proliferation). monash.edu | Cellular pathways and their associated proteins. |
Design of Next-Generation Analogues with Tuned Chemical Reactivity and Selectivity
Following the identification of initial biological targets, the design and synthesis of next-generation analogues of this compound will be crucial for improving potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies will form the foundation of this effort.
Systematic modifications of the core scaffold can be explored. For example:
The Bromophenyl Group: The bromine atom can be replaced with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to probe electronic effects on binding. Its position on the phenyl ring (ortho, meta, para) can also be varied to explore the spatial requirements of the binding pocket.
The Pyrrolidine Ring: The stereochemistry of the 3-hydroxy group is a critical parameter. nih.gov Synthesizing both the (R) and (S) enantiomers is essential to determine if the biological activity is stereospecific. The hydroxyl group itself could be converted to an ether or ester to modulate hydrogen bonding capacity and lipophilicity.
The Benzyl Linker: The methylene (B1212753) bridge between the phenyl ring and the pyrrolidine nitrogen can be modified. For instance, introducing alkyl substituents on this carbon could restrict conformational flexibility, potentially leading to increased affinity and selectivity.
The goal of these modifications is to achieve tuned chemical reactivity and selectivity . For example, if the initial target is a specific kinase, analogues can be designed to form specific hydrogen bonds with hinge region residues or to exploit unique pockets within the ATP-binding site to achieve selectivity over other kinases. biorxiv.orgmdpi.com The non-planar, three-dimensional nature of the pyrrolidine scaffold is advantageous for exploring pharmacophore space and achieving high target selectivity. nih.gov
| Structural Moiety | Proposed Modifications | Rationale |
| 3-Bromophenyl Ring | Vary halogen (F, Cl, I); introduce alkyl, alkoxy, nitro groups; change substitution pattern (o, m, p). | Modulate electronics, sterics, and binding interactions to improve potency and selectivity. |
| Pyrrolidin-3-ol Core | Synthesize (R) and (S) enantiomers; convert hydroxyl to ether, ester, or amine. | Investigate stereochemical requirements; alter hydrogen bonding potential and physicochemical properties. nih.gov |
| Benzyl Linker | Introduce substituents on the methylene carbon; replace with other linkers (e.g., amide). | Restrict conformation to lock in a bioactive conformation; explore different vector orientations. |
Integration with High-Throughput Screening Methodologies in Academic Research Settings
To fully explore the therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) methodologies is essential. bmglabtech.com Academic research settings are increasingly equipped with HTS capabilities, enabling the rapid evaluation of large numbers of compounds. ku.edu
A key strategy would be the creation of a focused compound library based on the this compound core. Using combinatorial chemistry principles and the SAR insights from initial studies, a diverse set of analogues can be synthesized. This library would systematically explore variations at the key positions of the molecule, as outlined in the previous section.
This focused library can then be subjected to HTS against newly identified biological targets or in cell-based phenotypic screens. mdpi.comnih.gov HTS allows for the rapid identification of "hits"—compounds that display significant activity in a given assay. bmglabtech.com These hits provide valuable starting points for more detailed lead optimization campaigns.
Furthermore, advanced screening technologies like DNA-Encoded Library (DEL) technology could be employed. acs.orgresearchgate.netvipergen.comnih.gov In this approach, a massive library of pyrrolidine-based analogues could be synthesized, with each compound attached to a unique DNA barcode. This entire library can be screened in a single experiment against a protein target, and the binders identified by sequencing their DNA tags. This technology allows for the exploration of a much larger chemical space than traditional HTS and is becoming more accessible in academic collaborations. The application of encoding technology has already been successfully used for screening libraries of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. researchgate.netnih.gov
| HTS Approach | Description | Application in Academic Research |
| Focused Library Screening | Synthesis of a diverse but targeted set of analogues for screening in 96- or 384-well plate formats. | Rapidly establish SAR and identify initial hits for a specific biological target. ku.edu |
| Phenotypic Screening | Screening the library in cell-based assays that measure a specific cellular outcome (e.g., cell death, pathway activation). | Identify compounds that modulate complex biological pathways, even without a known target. mdpi.com |
| DNA-Encoded Library (DEL) Technology | Screening of millions to billions of DNA-barcoded compounds in a single mixture. vipergen.com | Unbiased discovery of novel binders to a purified protein target from a vast chemical space. acs.org |
By pursuing these future research directions, the scientific community can systematically unlock the potential of the this compound scaffold, paving the way for the development of novel chemical probes and potential therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-bromobenzyl bromide with pyrrolidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. To optimize efficiency:
- Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry. Fractional factorial designs (e.g., 2^k-p) reduce experimental runs while identifying critical variables .
- Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) for purity assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
Q. What safety precautions are essential when handling this compound?
Answer:
- Hazard Mitigation: Use PPE (gloves, goggles, lab coat) due to irritant properties (Xi hazard code). Avoid inhalation; work in a fume hood .
- First Aid: For eye contact, rinse immediately with water for 15 minutes (S26 safety protocol) .
- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level). This predicts regioselectivity in bromophenyl coupling .
- Reaction Path Search Tools: Platforms like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst screening) .
- Machine Learning: Train models on existing pyrrolidine synthesis data to predict yields or side products .
Q. How should researchers address contradictory data in enantiomeric resolution or biological activity studies?
Answer:
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction dynamics in real time .
- Membrane Separation: Use nanofiltration or reverse osmosis to purify intermediates, reducing solvent waste .
- Design for Manufacturability (DFM): Optimize solvent choice (e.g., switch from DMF to ethanol/water mixtures) for easier post-reaction purification .
Q. How can researchers investigate the compound’s potential pharmacological mechanisms?
Answer:
Q. What advanced statistical methods resolve batch-to-batch variability in synthesis?
Answer:
- Multivariate Analysis (MVA): Apply principal component analysis (PCA) to raw material quality data (e.g., reagent purity, moisture content) to identify variability sources .
- Response Surface Methodology (RSM): Optimize critical parameters (e.g., reaction time, catalyst loading) using central composite designs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
